molecular formula C9H11BrN2 B1283675 2-Bromo-6-(pyrrolidin-1-yl)pyridine CAS No. 230618-41-4

2-Bromo-6-(pyrrolidin-1-yl)pyridine

Cat. No.: B1283675
CAS No.: 230618-41-4
M. Wt: 227.1 g/mol
InChI Key: HZOWJDJNPISFJC-UHFFFAOYSA-N
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Description

2-Bromo-6-(pyrrolidin-1-yl)pyridine is an organic compound with the molecular formula C9H11BrN2 and a molecular weight of 227.1 g/mol . It is a pyridine derivative where a bromine atom is substituted at the 2-position and a pyrrolidine ring is attached at the 6-position. This compound is known for its applications in various fields of scientific research and industry.

Scientific Research Applications

2-Bromo-6-(pyrrolidin-1-yl)pyridine has several applications in scientific research:

Safety and Hazards

2-Bromo-6-(pyrrolidin-1-yl)pyridine is classified as harmful if swallowed or inhaled, and it may cause respiratory irritation . It can cause serious eye irritation and skin irritation, and it is harmful in contact with skin . Therefore, it is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Biochemical Analysis

Biochemical Properties

2-Bromo-6-(pyrrolidin-1-yl)pyridine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The nature of these interactions can vary, with some leading to changes in enzyme conformation and activity, while others may affect the binding affinity of substrates or cofactors.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the activity of key signaling molecules, leading to changes in downstream signaling events. Additionally, this compound can affect the expression of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding interaction may involve the formation of covalent or non-covalent bonds, resulting in changes in the enzyme’s structure and function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . In vitro and in vivo studies have shown that this compound can undergo degradation over time, leading to a decrease in its activity. Additionally, prolonged exposure to this compound may result in adaptive cellular responses, such as changes in gene expression or metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cellular signaling pathways . At high doses, it can cause toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. Additionally, this compound may affect the levels of specific metabolites, thereby impacting cellular energy balance and metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity and function . This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its accumulation and activity, affecting its overall impact on cellular function.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its impact on cellular processes. For example, its presence in the nucleus may influence gene expression, while its localization in the mitochondria may affect cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(pyrrolidin-1-yl)pyridine typically involves the reaction of 2-bromo-6-chloropyridine with pyrrolidine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the pyrrolidine ring.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reaction but may include additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(pyrrolidin-1-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF), elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate (K3PO4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new pyridine derivative with the amine group replacing the bromine atom.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-(pyrrolidin-1-yl)pyridine is unique due to the presence of both a bromine atom and a pyrrolidine ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-bromo-6-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-8-4-3-5-9(11-8)12-6-1-2-7-12/h3-5H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOWJDJNPISFJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573067
Record name 2-Bromo-6-(pyrrolidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

230618-41-4
Record name 2-Bromo-6-(pyrrolidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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